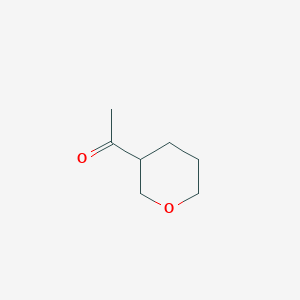

1-(Oxan-3-yl)ethan-1-one

Description

Contextualizing 1-(Oxan-3-yl)ethan-1-one within Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern drug discovery, with over 85% of all biologically active compounds containing a heterocycle. nih.gov Nitrogen-containing heterocycles are especially common in approved drugs, largely due to the ability of nitrogen atoms to form hydrogen bonds with biological targets like DNA. rsc.org The compound this compound is a member of the oxane class of heterocyclic compounds, which are six-membered rings containing one oxygen atom. ontosight.aiwikipedia.org Its structure consists of a saturated oxane ring substituted at the 3-position with an ethanone (B97240) (acetyl) group.

While a relatively simple molecule, this compound and its isomers, such as 1-(Oxan-4-yl)ethan-1-one, serve as important intermediates in organic synthesis. chemicalbook.com The reactivity of the ketone group allows for a wide range of chemical transformations, making it a valuable building block for constructing more complex molecular architectures. chemicalbook.comx-chemrx.com Research on related structures, such as 2-bromo-1-(oxan-3-yl)ethan-1-one (B2740124) and 2-chloro-1-(oxan-3-yl)ethan-1-one, underscores its utility as a precursor for introducing the oxan-3-yl-ethanone moiety into larger molecules, particularly in the development of novel therapeutic agents. evitachem.comsigmaaldrich.com

Significance of Oxane Ring Systems in Organic Synthesis

The oxane ring, with the preferred IUPAC name for tetrahydropyran (B127337) (THP), is a fundamental structure in organic chemistry. wikipedia.org Its significance stems from several key areas:

Presence in Natural Products: The tetrahydropyran ring system is the core of pyranose sugars, such as glucose, which are fundamental to life. wikipedia.org

Protecting Groups: Derivatives of oxane are crucial in multi-step organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group, formed by reacting an alcohol with 3,4-dihydropyran, is a widely used protecting group for alcohols due to its stability under various reaction conditions and its subsequent easy removal via acid-catalyzed hydrolysis. wikipedia.org

Medicinal Chemistry Scaffolds: The incorporation of saturated heterocyclic rings like oxane is a common strategy in drug design. acs.org The oxane ring can act as a bioisostere, a substitute for other chemical groups like gem-dimethyl or carbonyl groups, to beneficially influence a molecule's physicochemical properties. acs.orgacs.org Introducing an oxane motif can improve metabolic stability, aqueous solubility, and lipophilicity, while also affecting the basicity of nearby functional groups. acs.orgacs.org For instance, replacing a metabolically vulnerable piperidine (B6355638) ring with a more stable thiomorpholine (B91149) or other polar-group-containing rings has been shown to improve drug half-life in metabolic assays. acs.org

The structural properties of the oxane ring make it a desirable component in the design of new chemical entities, driving research into the synthesis and application of oxane-containing building blocks. researchgate.net

Overview of Research Directions for Substituted Ethanones on Heterocyclic Frameworks

Substituted ethanones attached to heterocyclic rings are versatile and highly valued intermediates in synthetic chemistry. researchgate.net The ketone functionality serves as a handle for a multitude of chemical reactions, enabling the construction of diverse and complex heterocyclic systems. chemicalbook.comx-chemrx.com

A primary research direction involves using these ethanone derivatives as building blocks for synthesizing compounds with potential pharmacological activity. researchgate.net For example, they are key starting materials in Claisen-Schmidt condensation reactions to produce chalcones, which are precursors to various biologically active molecules. acs.org Substituted ethanones on frameworks like pyridine, imidazole, and benzimidazole (B57391) have been used to synthesize compounds with anticancer, antibacterial, and anti-inflammatory properties. researchgate.netacs.org

Recent synthetic innovations focus on developing novel methods for creating these structures. One such strategy begins with readily available saturated heterocyclic ketones, which are then condensed with an amine to form an enamine intermediate. x-chemrx.com This intermediate can undergo further reactions to yield amine-substituted heterocycles, which are important components in many pharmaceuticals. x-chemrx.com Another area of research involves multicomponent reactions, where heterocyclic ethanones react with amines and phosphonates to create complex phosphono-substituted heterocyclic rings in a single step. beilstein-journals.org

The table below summarizes some research applications of ethanones substituted on various heterocyclic frameworks.

| Heterocyclic Framework | Ethanone Derivative Example | Synthetic Application / Research Focus |

| Pyridine | 1-(Pyridin-3-yl)ethanone | Used in Suzuki coupling and condensation reactions to synthesize chalcone (B49325) derivatives with potential pharmacological activities. acs.org |

| Imidazole | 1-(1H-Imidazol-1-yl)ethanone | Employed in Claisen-Schmidt condensation to create imidazole-based chalcones. acs.org |

| Phenyl | 1-(4-Aminophenyl)ethanone | Serves as a critical intermediate for synthesizing a wide range of heterocyclic systems including thiophenes, oxazoles, triazoles, and pyridines. researchgate.net |

| 2-Formylphenyl | 2-(2-Formylphenyl)ethanone | Used in three-component tandem reactions with amines and phosphonates to synthesize 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.org |

| Oxane (Tetrahydropyran) | 1-(Oxan-4-yl)ethanone | Acts as an intermediate for synthesizing compounds via Wittig reactions or reduction of the ketone to an alcohol for further functionalization. chemicalbook.com |

This diverse range of applications highlights the central role that substituted ethanones on heterocyclic frameworks play in advancing organic synthesis and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUIDNXVSDOHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443981-45-0 | |

| Record name | 1-(oxan-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Oxan 3 Yl Ethan 1 One and Analogous Oxane Ketones

Strategies for Oxane Ring Formation in 3-Acyltetrahydro-2H-pyrans

The formation of the tetrahydropyran (B127337) (THP) ring is a foundational step in the synthesis of many natural products and bioactive molecules. rsc.orgresearchgate.net The methods employed are diverse, ranging from classical cyclization reactions to modern catalytic processes.

A variety of cyclization strategies have been developed for the construction of the tetrahydropyran ring. rsc.orgresearchgate.net These methods often involve the intramolecular formation of a carbon-oxygen bond from a suitably functionalized acyclic precursor. acs.org

Key cyclization strategies include:

Intramolecular Hetero-Diels-Alder Reactions: This cycloaddition approach can form a dihydropyran ring, which can then be hydrogenated to the desired saturated oxane system. rsc.orgresearchgate.netrsc.org

Prins Cyclization: Lewis acid-promoted cyclization of a homoallylic alcohol with an aldehyde can generate substituted tetrahydropyrans. nih.govnih.gov

Oxa-Michael Additions: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ester or ketone is an effective method for forming the THP ring, often with good stereocontrol. researchgate.netnih.gov

Metal-Mediated Cyclizations: Palladium-catalyzed processes, such as alkoxycarbonylations, and traditional oxymercuration reactions have been successfully applied to oxane synthesis. nih.gov

Williamson Ether Synthesis: The intramolecular reaction of a halo-alcohol, where a terminal alkoxide displaces a halide, is a fundamental approach to forming cyclic ethers, including oxanes. acs.org

Dieckmann Condensation: An intramolecular Claisen condensation of a diester can produce a cyclic β-keto ester, which is a precursor to cyclic ketones like 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. google.comucalgary.ca

| Cyclization Method | General Precursor | Key Features | Reference |

|---|---|---|---|

| Hetero-Diels-Alder | Diene and Dienophile (e.g., vinyl ether) | Forms dihydropyran intermediate; can be highly stereoselective. | rsc.orgresearchgate.netrsc.org |

| Prins Cyclization | Homoallylic alcohol and aldehyde | Lewis acid catalyzed; provides access to polysubstituted oxanes. | nih.govnih.gov |

| Oxa-Michael Addition | ζ-hydroxy α,β-unsaturated ester/ketone | Can be thermodynamically controlled to favor stable ring conformations. | researchgate.netnih.gov |

| Williamson Ether Synthesis | Halo-alcohol | Fundamental C-O bond formation; requires a base. | acs.org |

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of various carbocyclic and heterocyclic systems, including the oxane ring. rsc.orgresearchgate.net The reaction typically involves an acyclic diene precursor which, in the presence of a ruthenium catalyst (such as Grubbs or Hoveyda-Grubbs catalysts), undergoes intramolecular cyclization to form a cyclic alkene (a dihydropyran in this case) and a small volatile alkene like ethene. nih.govbeilstein-journals.org The resulting dihydropyran can be readily hydrogenated to the corresponding tetrahydropyran. nih.gov This strategy has been employed in the synthesis of the bis-tetrahydropyran core of natural products like amphidinol 3. nih.gov

| RCM Precursor | Catalyst Example | Product Type | Reference |

|---|---|---|---|

| Acyclic diene ether | Grubbs II Catalyst (G-II) | Dihydropyran | nih.gov |

| Prochiral 4-(allyloxy)hepta-1,6-diyne | Grubbs I Catalyst | Dihydro-2H-pyran (via enyne metathesis) | beilstein-journals.org |

Installation of the Ethanone (B97240) Moiety

Once the oxane ring is formed or during its synthesis, the ethanone group must be installed at the C3 position. This can be achieved through direct acylation of an oxane precursor or by the transformation of an existing functional group.

Direct acylation involves reacting an oxane derivative with a suitable acetylating agent. One common strategy is the acylation of a ketone enolate with a non-enolisable ester. ucalgary.ca For instance, an enolate of tetrahydropyran-3-one could potentially be acylated. Another powerful method involves the reaction of an organometallic reagent with an acylating agent. For example, a Grignard reagent or an organolithium derived from 3-bromooxane could react with acetyl chloride or acetic anhydride. A related approach is the reaction of an organometallic reagent like methylmagnesium bromide with an oxane-3-nitrile or oxane-3-carboxylic acid derivative. libretexts.orgsigmaaldrich.com The synthesis of the analogous compound 2-Chloro-1-(oxan-3-yl)ethan-1-one has been described via the reaction of an oxane derivative with chloroacetyl chloride, demonstrating the feasibility of direct acylation. evitachem.com

Functional group interconversion is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. organic-chemistry.orgfiveable.mesolubilityofthings.com For the synthesis of 1-(oxan-3-yl)ethan-1-one, the most common and direct precursor would be the corresponding secondary alcohol, 1-(oxan-3-yl)ethan-1-ol. Oxidation of this secondary alcohol using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, would yield the target ketone. libretexts.orgsolubilityofthings.comthieme-connect.de

Other potential interconversions include:

Hydration of Alkynes: Markovnikov hydration of 3-ethynyloxane, catalyzed by acid and mercury salts or other transition metals, would produce this compound. libretexts.org

Ozonolysis of Alkenes: The oxidative cleavage of a 3-(prop-1-en-2-yl)oxane with ozone (O₃) followed by a reductive workup would also furnish the desired ketone. libretexts.org

| Precursor Functional Group | Reaction Type | Example Reagent | Reference |

|---|---|---|---|

| Secondary Alcohol | Oxidation | PCC, Dess-Martin periodinane | libretexts.orgsolubilityofthings.com |

| Alkyne | Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | libretexts.org |

| Alkene | Ozonolysis | 1. O₃; 2. DMS or Zn/H₂O | libretexts.org |

Stereoselective Synthetic Approaches to this compound

Achieving stereocontrol at the C3 position of the oxane ring is a significant challenge in the synthesis of chiral this compound. Stereoselective strategies often rely on controlling the stereochemistry during the ring-formation step or employing chiral auxiliaries or catalysts.

Asymmetric versions of the cyclization reactions mentioned previously are a primary route. For example, asymmetric hetero-Diels-Alder reactions or substrate-controlled intramolecular Michael additions can set the stereocenter at C3 during the formation of the heterocyclic ring. researchgate.netnih.gov The use of chiral auxiliaries attached to the acyclic precursor can direct the stereochemical outcome of the cyclization, after which the auxiliary is removed. nih.gov Another approach involves the stereoselective hydrogenation of a chiral dihydropyran intermediate, where a chiral catalyst or substrate-directing groups guide the addition of hydrogen from a specific face of the double bond. nih.gov Furthermore, enzymatic kinetic resolution can be used to separate enantiomers of a key intermediate, such as a chiral alcohol precursor, which is then carried forward to the final target. nih.gov This was demonstrated in the synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, where a lipase (B570770) was used to resolve a racemic acetate. nih.gov A similar strategy could be envisioned for a precursor to this compound.

Diastereoselective Synthesis of 3-Substituted Oxanes

Diastereoselective synthesis aims to produce a specific stereoisomer from a set of possible diastereomers. For 3-substituted oxanes, this control is critical. Researchers have developed various methods to achieve this, often relying on the inherent stereochemistry of starting materials or the use of chiral catalysts to guide the reaction pathway.

One common approach involves the use of cyclic precursors that already contain some of the desired stereochemical information. For instance, the synthesis of substituted oxanes can be achieved through annulation reactions. A tertiary amine-mediated [2+2] annulation reaction of 3-alkyl allenoates with diaryl 1,2-diones has been shown to produce highly substituted alkylene-oxetanes with high diastereoselectivity. researchgate.net This methodology can be extended to α-ketoamides, providing a route to amide-appended oxetanes. researchgate.net

Another strategy is the desymmetrization of symmetrical starting materials. For example, the synthesis of bridged [3.3.1] bis(indolyl)-oxanes and oxepanes can be achieved through the desymmetrization of bis(indolyl)-cyclohexadienones. researchgate.net This approach allows for the creation of multiple stereogenic centers with high diastereoselectivity.

Furthermore, [3+2] cycloaddition reactions have been employed for the diastereoselective synthesis of 7-azanorbornanes, which can be considered analogs of substituted oxanes. nih.gov By reacting tertiary amine N-oxides with substituted alkenes, researchers have been able to generate these complex bicyclic structures with good yields and high diastereomeric ratios. nih.gov Density functional theory (DFT) calculations suggest that the observed diastereoselectivity is primarily due to steric factors. nih.gov

| Reaction Type | Substrates | Key Features | Reference |

| [2+2] Annulation | 3-Alkyl allenoates and diaryl 1,2-diones/α-ketoamides | Tertiary amine-mediated, high diastereoselectivity for substituted oxetanes. | researchgate.net |

| Desymmetrization | Bis(indolyl)-cyclohexadienones | Catalyst-controlled, produces bridged bis(indolyl)-oxanes and oxepanes. | researchgate.net |

| [3+2] Cycloaddition | Tertiary amine N-oxides and substituted alkenes | Forms 7-azanorbornanes with high diastereoselectivity, driven by sterics. | nih.gov |

Enantioselective Routes to Chiral Oxane Ketones

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

Several catalytic methods have been developed for the enantioselective synthesis of chiral ketones. One such method involves the use of chiral phosphine (B1218219) ligands in copper-catalyzed reactions to create α-quaternary ketones from simple carboxylic acid or ester starting materials. nih.gov This approach allows for the formation of challenging dialkyl-substituted α-quaternary stereocenters in good yields and with high enantioselectivity. nih.gov

Organocatalysis provides another powerful tool for enantioselective synthesis. For instance, a multicatalytic approach combining a bifunctional Brønsted base–squaramide organocatalyst and a silver Lewis acid has been used for the reaction of unactivated ketones with isocyanoacetate esters to yield chiral oxazolines with excellent enantioselectivity. rsc.org

Furthermore, enzyme-catalyzed reactions offer a highly selective means of producing chiral molecules. Enoate reductases, for example, have been used for the asymmetric reduction of C=C double bonds in cyclic α,β-unsaturated enones, leading to chiral ketones with high conversion and enantioselectivity. unipd.it

| Catalyst Type | Reaction | Products | Key Advantages | Reference |

| Chiral Phosphine/Copper | Acyl substitution | α-Quaternary ketones | High yield and enantioselectivity for difficult stereocenters. | nih.gov |

| Organocatalyst/Silver | Formal [3+2] cycloaddition | Chiral oxazolines | Excellent enantioselectivity for unactivated ketones. | rsc.org |

| Enoate Reductase | Asymmetric C=C reduction | Chiral ketones | High conversion and enantioselectivity under mild conditions. | unipd.it |

Convergent Synthesis Strategies for Complex Oxane Derivatives

A notable example of a convergent strategy is the Ni(II)/Cr(II)-mediated cross-coupling reaction between alkenyl iodides and aldehydes to assemble polyether structures. ulpgc.es This method has been successfully applied to the synthesis of trans-fused oxane ring systems. ulpgc.es The synthesis involves the preparation of two key fragments, an alkenyl iodide and an aldehyde, which are then coupled to form the desired oxane derivative. ulpgc.es

Chemical ligation is another powerful convergent technique, particularly for the synthesis of large molecules like proteins and glycopeptides. scholarsresearchlibrary.com This method involves the chemoselective reaction of two unprotected peptide or glycopeptide fragments to form a single, larger molecule. scholarsresearchlibrary.com While not directly applied to this compound, the principles of convergent synthesis are broadly applicable to the construction of complex molecules containing the oxane scaffold.

Retrosynthetic Analysis Applied to this compound Scaffolds

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections." libretexts.org

For a molecule like this compound, a retrosynthetic analysis would start by identifying the key functional groups and bonds. The ketone functional group could be formed through the oxidation of a corresponding secondary alcohol, 1-(oxan-3-yl)ethan-1-ol. This alcohol, in turn, could be synthesized via a Grignard reaction between an appropriate oxane-based aldehyde (oxane-3-carbaldehyde) and a methyl Grignard reagent (CH₃MgBr).

Alternatively, the carbon-carbon bond between the oxane ring and the acetyl group could be a key disconnection point. This suggests a reaction between a nucleophilic acetyl equivalent and an electrophilic 3-substituted oxane. For example, reacting an acetylide anion with an oxane derivative bearing a leaving group at the 3-position could form the desired carbon skeleton.

The oxane ring itself can be disconnected. A common strategy for forming six-membered rings is the intramolecular cyclization of a linear precursor. For instance, a hydroxy-ketone could undergo reductive cyclization to form the oxane ring. ulpgc.es This breaks the target molecule down into even simpler, acyclic starting materials.

This process of working backward allows chemists to devise multiple potential synthetic routes, which can then be evaluated for feasibility, efficiency, and stereochemical control. youtube.comleah4sci.com

Reaction Mechanisms and Reactivity Studies of 1 Oxan 3 Yl Ethan 1 One

Reactivity of the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon and adjacent α-carbons, is the primary site of reactivity in 1-(Oxan-3-yl)ethan-1-one. Its reactions can be broadly categorized into nucleophilic additions, α-functionalizations, and oxidations.

Nucleophilic Addition Reactions

The most characteristic reaction of aldehydes and ketones is nucleophilic addition. pressbooks.pubpressbooks.pub In this process, a nucleophile attacks the electrophilic carbon of the carbonyl group. ncert.nic.insavemyexams.com This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation of this intermediate yields an alcohol. pressbooks.pub

The general mechanism for nucleophilic addition can proceed under basic or acidic conditions. In a base-promoted reaction, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. pressbooks.pubncert.nic.in Sterically, the two substituents on the ketone's carbonyl carbon present more hindrance to the approaching nucleophile compared to the single substituent in an aldehyde. pressbooks.pub Electronically, the two alkyl groups in a ketone reduce the electrophilicity of the carbonyl carbon more effectively than the one alkyl group in an aldehyde. ncert.nic.in

In the context of this compound, nucleophilic addition reactions would involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tertiary alcohol. For instance, reaction with a Grignard reagent like methylmagnesium bromide would yield 2-(oxan-3-yl)propan-2-ol.

Alpha-Functionalization of Oxane Ketones

The carbon atoms adjacent to the ketone, known as α-carbons, exhibit unique reactivity. The protons attached to these carbons are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.com This enolate is a key intermediate in a variety of reactions that form new bonds at the α-position. researchgate.net

The direct functionalization of α-C(sp³)–H bonds in ketones using radical species is a powerful method for creating complex molecules. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized substrates and often proceeds under mild conditions. rsc.orgresearchgate.net Various methods can generate α-ketone radicals, which can then react with a range of radical acceptors like alkenes and alkynes. rsc.orgresearchgate.net These reactions are synthetically valuable for their ability to form C-C and C-heteroatom bonds. nih.gov

For this compound, radical functionalization could occur at the α-methyl group or the α-methine position on the oxane ring. The regioselectivity of such reactions would depend on the specific radical initiation system and reaction conditions employed.

Enolates are versatile nucleophiles formed by the deprotonation of the α-carbon of a ketone. masterorganicchemistry.comwikipedia.org The stability of the enolate is enhanced by the delocalization of the negative charge onto the oxygen atom. masterorganicchemistry.com The formation of an enolate from an unsymmetrical ketone can lead to two different isomers, the kinetic and thermodynamic enolates. libretexts.org The kinetic enolate is formed faster by removing the less sterically hindered proton, while the thermodynamic enolate is more stable and is formed under conditions that allow for equilibration. libretexts.orgmakingmolecules.com

Once formed, the enolate can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new C-C bond at the α-position. libretexts.orglibretexts.org This process is known as the alkylation of enolates. libretexts.org The success of the alkylation reaction depends on the nature of the alkyl halide, with primary and methyl halides being the most effective. libretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete conversion to the enolate. wikipedia.orglibretexts.org

In the case of this compound, treatment with a base like LDA would generate an enolate. This enolate could then be reacted with an alkyl halide, such as iodomethane, to introduce an alkyl group at the α-position, yielding, for example, 1-(oxan-3-yl)propan-1-one.

Oxidation Reactions of the Ketone (e.g., Baeyer–Villiger Oxidation)

The Baeyer–Villiger oxidation is a notable reaction of ketones that converts them into esters, or in the case of cyclic ketones, into lactones. wikipedia.orgsigmaaldrich.com This oxidation involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. sigmaaldrich.comthieme-connect.de The reaction is typically carried out using peroxyacids, such as m-CPBA, or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

The mechanism is believed to proceed through a Criegee intermediate, which is formed by the addition of the peroxyacid to the ketone. wikipedia.orgnih.gov The reaction is highly regioselective, with the migratory aptitude of the adjacent alkyl groups determining which bond is cleaved. The general order of migratory ability is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the Baeyer-Villiger oxidation would lead to the formation of an ester. Based on the migratory aptitudes, the oxan-3-yl group (a secondary alkyl group) would be expected to migrate in preference to the methyl group. This would result in the formation of oxan-3-yl acetate.

| Oxidation Reaction | Reagent | Product |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Oxan-3-yl acetate |

Reactivity of the Oxane Ring System

The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, is generally stable. However, under certain conditions, it can undergo ring-opening reactions. These reactions are often catalyzed by acids and involve the cleavage of a carbon-oxygen bond. magtech.com.cnresearchgate.net The regioselectivity of the ring-opening is influenced by both steric and electronic factors. magtech.com.cn In the presence of a nucleophile, attack can occur at either of the carbon atoms adjacent to the ring oxygen. magtech.com.cn For substituted oxanes, the attack often occurs at the less sterically hindered carbon. magtech.com.cn

In the context of this compound, the presence of the ketone functionality could potentially influence the reactivity of the oxane ring, but typically, harsh conditions would be required to induce ring-opening. A plausible mechanism for the ring opening of a substituted tetrahydropyran (B127337) (oxane) structure could be initiated by radical attack, for instance, by a hydroxyl radical. researchgate.net

Ring-Opening Reactions of Oxane Derivatives

The tetrahydropyran ring is a saturated ether and is generally stable under many reaction conditions. However, like other cyclic ethers, it can undergo ring-opening reactions, typically under acidic conditions. The presence of the acetyl group at the C-3 position introduces an electronic element that can influence the ring's susceptibility to cleavage.

While the simple oxane ring is robust, related unsaturated systems like 2H-pyran-2-ones are known to be vulnerable to nucleophilic attack at the C-2, C-4, and C-6 positions, often leading to ring-opening and subsequent rearrangement into new heterocyclic or carbocyclic systems. clockss.org For saturated oxanes, acid-catalyzed ring-opening is the most common pathway. This process is initiated by the protonation of the ring's oxygen atom, forming a good leaving group and rendering the adjacent carbons (C-2 and C-6) electrophilic. A subsequent nucleophilic attack can then cleave the C-O bond.

In a related context, acid-catalyzed rearrangements of tetrahydrofurans to the more thermodynamically stable tetrahydropyrans have been observed to proceed through a ring-opening/closing mechanism via a thiiranium intermediate in specific substrates. acs.org For this compound, a strong acid could protonate the ring oxygen, and a subsequent attack by a nucleophile at C-2 or C-6 would lead to a ring-opened product. The regioselectivity of this attack would be influenced by steric hindrance and the electronic nature of the substituents. Furthermore, reactions involving the opening of other rings to form tetrahydropyrans, such as the acid-promoted reaction of cyclopropylcarbinols, highlight the role of cationic intermediates in the dynamics of these heterocyclic systems. beilstein-journals.orgsemanticscholar.org

Stereochemical Implications in Ring Transformations

The stereochemistry of reactions involving the tetrahydropyran ring is a critical aspect, dictating the three-dimensional structure of the products. The principles governing the stereoselective synthesis of THP rings, particularly through the Prins cyclization, provide significant insight into the potential transformations of this compound. beilstein-journals.orgnih.gov

The Prins cyclization and its variants proceed through an oxocarbenium ion intermediate, which adopts a chair-like transition state to minimize steric interactions. beilstein-journals.orgnih.gov Substituents preferentially occupy equatorial positions to achieve maximum thermodynamic stability. This principle has profound implications for any transformation of this compound that might involve the formation of a cationic intermediate. For instance, if a reaction were to generate an oxocarbenium ion at a position on the oxane ring, the existing acetyl group at C-3 would influence the facial selectivity of an incoming nucleophile, guiding its approach to maintain the most stable chair conformation.

Studies on intramolecular oxa-Michael reactions to form substituted tetrahydropyrans also underscore the importance of transition state geometry in determining stereoselectivity. rsc.org The stereochemical outcome—whether a reaction proceeds via an early or late transition state—can dictate the final arrangement of substituents on the ring. rsc.org Similarly, acid-catalyzed cyclizations of silylated alkenols have been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivity, governed by the formation of the most stable intermediate conformations. uva.es

The table below summarizes various reaction conditions for forming tetrahydropyran rings, illustrating the control of stereochemistry. These principles would analogously apply to transformations of the this compound ring.

| Reaction Type | Catalyst/Reagent | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Prins Cyclization | InCl3 | Cyclization of homoallyl alcohol with an aldehyde. | High diastereoselectivity for polysubstituted THPs. | organic-chemistry.org |

| Prins–Ritter Reaction | CeCl3 / Acetyl Chloride | Forms 4-amidotetrahydropyran derivatives. | High diastereoselectivity. | semanticscholar.org |

| Silyl-Prins Cyclization | BF3·OEt2 | Condensation of homoallylic alcohol with an aldehyde. | Completely stereocontrolled formation of exo-methylene THP. | beilstein-journals.org |

| Asymmetric Prins Cyclization | Confined imino-imidodiphosphate (iIDP) Brønsted acid | Reaction of aliphatic and aromatic aldehydes. | High enantioselectivity for 4-methylenetetrahydropyrans. | organic-chemistry.org |

| Hydroxyalkoxylation | p-TsOH | Cyclization of allylsilyl alcohols. | Excellent diastereoselectivity (>95:5) for anti product. | uva.es |

Mechanistic Investigations of Novel Transformations Involving the Oxane Ketone

While many studies focus on the synthesis of the tetrahydropyran framework, the mechanisms of transformations involving pre-existing substituted oxanes are also of significant interest. For this compound, the interplay between the ketone functionality and the ether ring can give rise to unique reactivity.

One area of mechanistic investigation involves the rearrangement of oxonium ylides. Copper-catalyzed reactions of diazo ketones tethered to allylic ethers can generate oxonium ylide intermediates that rearrange to form tetrahydropyran-3-ones. rsc.org This pathway suggests that if the acetyl group of this compound were converted to a diazo group, it could potentially undergo intramolecular reactions with the oxane oxygen under catalytic conditions, leading to novel ring-fused or rearranged products. The mechanism could proceed through either a free ylide or a metal-bound ylide equivalent, each having distinct stereochemical consequences. rsc.org

Another powerful transformation is the inverse-electron-demand hetero-Diels-Alder (IEDHDA) reaction. Organocatalytic IEDHDA reactions have been developed to synthesize complex, fused tricyclic systems containing a central tetrahydropyran ring with high stereocontrol. researchgate.net This type of transformation, mediated by a chiral phosphoric acid, involves a key hydrogen bonding interaction between the substrate and the catalyst. researchgate.net While this is a synthetic method, it highlights a mechanism of activating substrates for complex cyclizations that could hypothetically be applied to derivatives of this compound to construct polycyclic scaffolds.

The table below outlines mechanistic pathways relevant to the formation of substituted tetrahydropyrans, which could inform potential transformations of this compound.

| Transformation Type | Intermediate/Key Step | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Silyl-Prins Cyclization | Oxocarbenium ion formation, cyclization onto vinylsilane | Lewis Acid (e.g., FeBr3, Sc(OTf)3) | Halogenated Tetrahydropyrans | uva.es |

| Oxonium Ylide Rearrangement | Formation of oxonium ylide from a metal carbenoid | Copper or Rhodium catalyst | Tetrahydropyran-3-ones | rsc.org |

| Intramolecular IEDHDA | Remote double hydrogen bonding to catalyst | Chiral Phosphoric Acid | Fused tricyclic Tetrahydropyrans | researchgate.net |

| Asymmetric Relay Catalysis | Allylboration followed by hydroformylation | Rhodium / Chiral Phosphoric Acid | Enantio-enriched Tetrahydropyrans | nih.gov |

Stereochemical Analysis of 1 Oxan 3 Yl Ethan 1 One

Chirality and Stereoisomerism in 3-Substituted Oxanes

Identification of Chiral Centers and Stereogenic Elements

In the case of 1-(oxan-3-yl)ethan-1-one, the carbon atom at the 3-position of the oxane ring is a stereogenic center. This is because it is bonded to four different groups: a hydrogen atom, the oxygen atom of the ring (via C2), a methylene (B1212753) group of the ring (C4), and the acetyl group. The presence of this single chiral center means that the molecule can exist as a pair of enantiomers.

It is important to note that while the oxane ring itself is not planar, the chair conformations can introduce elements of axial chirality in more complex substituted systems. However, for this compound, the primary source of stereoisomerism is the point chirality at C3.

Assignment of Absolute Configuration (R/S Nomenclature)

The absolute configuration of the chiral center at C3 can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The four groups attached to the stereocenter are ranked based on atomic number.

Priority Assignment for this compound at C3:

| Priority | Group | Rationale |

| 1 | -C(O)CH₃ (Acetyl group) | The carbon of the carbonyl is bonded to an oxygen (counted twice) and a carbon. |

| 2 | -CH₂-O- (C2 of the oxane ring) | The carbon at C2 is bonded to an oxygen and two hydrogens. |

| 3 | -CH₂-CH₂- (C4 of the oxane ring) | The carbon at C4 is bonded to another carbon and two hydrogens. |

| 4 | -H (Hydrogen) | Lowest atomic number. |

To assign the configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. If the sequence of the remaining groups from highest to lowest priority (1 to 3) is clockwise, the configuration is designated as (R). If the sequence is counter-clockwise, it is designated as (S).

Conformational Analysis of the Oxane Ring and its Acetyl Group

The oxane ring is not planar and, similar to cyclohexane, adopts various non-planar conformations to relieve ring strain. The presence and orientation of substituents significantly influence the stability of these conformations.

Ring Conformations (Chair, Boat, Twist-Boat)

The most stable conformation for the oxane ring is the chair conformation. organicchemistrytutor.comlibretexts.org In this conformation, the bond angles are close to the ideal tetrahedral angle, minimizing angle strain. Other higher-energy conformations include the boat and the twist-boat. The boat conformation is destabilized by torsional strain from eclipsing bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat is an intermediate conformation between the chair and the boat and is more stable than the boat but less stable than the chair.

Relative Energies of Oxane Conformations:

| Conformation | Relative Energy (approximate) | Key Features |

| Chair | 0 kcal/mol (most stable) | Staggered bonds, minimal angle and torsional strain. organicchemistrytutor.comchemistrysteps.com |

| Twist-Boat | ~5-6 kcal/mol | Reduced torsional strain compared to the boat. |

| Boat | ~7-8 kcal/mol | Eclipsing interactions and flagpole steric strain. |

Influence of the Ethanone (B97240) Substituent on Ring Conformation

The acetyl (ethanone) group at the 3-position can occupy either an axial or an equatorial position in the chair conformation. Generally, bulky substituents prefer the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). lumenlearning.com

In the case of this compound, the acetyl group is relatively bulky. Therefore, the chair conformation with the acetyl group in the equatorial position is expected to be the more stable conformer. The axial conformer would experience significant steric strain from interactions with the axial hydrogens at C1 and C5.

Anomeric and Stereoelectronic Effects in Oxane Systems

The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent at the anomeric carbon (C2 in oxanes) to prefer an axial orientation, which is counterintuitive to steric considerations. wikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding σ* orbital of the C-substituent bond. nih.gov

While the classic anomeric effect applies to substituents at the 2-position, related stereoelectronic interactions can influence the conformational preferences of 3-substituted oxanes. acs.org For this compound, the primary stereoelectronic interactions involve the lone pairs on the ring oxygen and their influence on the surrounding bonds. However, the dominant factor determining the conformation is the steric bulk of the acetyl group, which strongly favors the equatorial position. There is no direct anomeric effect on the C3 substituent. acs.org

Diastereoselectivity and Enantioselectivity in Reactions of this compound

Diastereoselectivity refers to the preferential formation of one diastereomer over others in a chemical reaction. libretexts.org In the context of this compound, reactions at the carbonyl group or at a position alpha to it can generate a new stereocenter. The orientation of the existing stereocenter on the oxane ring will influence the stereochemical course of the reaction. This influence is primarily governed by steric and stereoelectronic effects. libretexts.org

Factors influencing the stereoselectivity of reactions include:

Steric Hindrance: The bulky oxane ring can block one face of the ketone's carbonyl group, directing an incoming reagent to the less hindered face. cureffi.org The specific conformation of the oxane ring is crucial in determining the degree of steric hindrance.

Stereoelectronic Effects: These are geometry-dependent orbital interactions that can stabilize one transition state over another. libretexts.org For example, in reactions involving radicals adjacent to a ring oxygen, orbital interactions are often the determining factor for stereoselectivity. libretexts.org

Directed Reactions: Functional groups on the oxane ring could potentially direct an incoming reagent. For instance, an alcohol group can form a hydrogen bond with a reagent, guiding it to a specific face of the molecule. cureffi.org

While specific experimental data on the diastereoselectivity of this compound is not extensively documented in publicly available literature, general principles of stereoselective reactions provide a framework for predicting outcomes. For instance, the reduction of the ketone would lead to the formation of a secondary alcohol, creating a new stereocenter. The ratio of the resulting diastereomers would depend on the reducing agent used and the reaction conditions.

Enantioselectivity, the preference for the formation of one enantiomer over the other, is typically achieved using chiral catalysts or reagents. saskoer.ca In reactions of this compound, an asymmetric synthesis could be designed to produce a specific enantiomer of a product. For example, an asymmetric Michael addition to an α,β-unsaturated derivative of the ketone could be catalyzed by a chiral organocatalyst, leading to high enantiomeric excess (ee) of the product. nih.gov Such strategies are crucial in the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and materials science. mdpi.com

Table 1: General Principles of Stereoselectivity in Ketone Reactions

| Reaction Type | Controlling Factors | Expected Outcome for this compound |

| Nucleophilic Addition | Steric hindrance from the oxane ring, Felkin-Anh or Cram's rule models. | Formation of diastereomeric alcohols. The ratio depends on the nucleophile and reaction conditions. |

| Enolate Alkylation | Conformation of the enolate, steric hindrance. | Formation of diastereomeric products with a new stereocenter alpha to the carbonyl. |

| Asymmetric Reduction | Chiral catalyst or reducing agent. | Formation of one enantiomer of the corresponding alcohol in excess. |

| Asymmetric Catalysis | Chiral catalysts (e.g., organocatalysts, transition metal complexes). nih.govnih.gov | High enantio- and diastereoselectivity in various transformations. |

Computational Predictions of Stereochemical Outcomes

Computational chemistry offers powerful tools for predicting and rationalizing the stereochemical outcomes of reactions. whiterose.ac.uk By modeling the transition states of a reaction, it is possible to determine their relative energies and thus predict which stereoisomer will be formed preferentially. saskoer.ca

For this compound, computational studies would typically begin with a conformational analysis of the molecule. The oxane ring can adopt several conformations, such as chair and boat forms, and the acetyl group can be in either an axial or equatorial position. researchgate.netmdpi.com The relative energies of these conformers determine their population at a given temperature, which in turn affects the molecule's reactivity. libretexts.org

Computational methods like Density Functional Theory (DFT) and ab initio calculations can be used to:

Determine the most stable conformers: Identifying the ground-state geometry of the reactant is the first step in modeling a reaction. researchgate.net

Model transition states: For a given reaction, the transition state structures leading to different stereoisomeric products can be calculated. The transition state with the lower activation energy will correspond to the major product, a principle of kinetic control. saskoer.ca

Analyze steric and electronic effects: Computational models can visualize and quantify the steric and electronic interactions that lead to stereoselectivity. libretexts.org

In a study on a related system, 1-(oxolan-3-yl)ethan-1-amine, computational analysis using Hartree-Fock (HF) and DFT methods revealed that substituents at the C3 position influence the ring's conformation due to 1,3-syn-diaxial repulsions. Two main conformers, an O4-exo (twist) and a C3-exo (boat-like), were identified, with the former being energetically favored. Similar analyses for this compound would be invaluable for predicting how the ring conformation directs the stereochemical outcome of its reactions.

Table 2: Application of Computational Methods to Stereochemical Analysis

| Computational Method | Application | Predicted Information for this compound |

| Molecular Mechanics (MM) | Rapid conformational searching. | Identification of low-energy conformers of the oxane ring. |

| Density Functional Theory (DFT) | Calculation of energies of conformers and transition states. researchgate.net | Prediction of diastereomeric and enantiomeric ratios for specific reactions. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations. researchgate.net | Refined prediction of stereochemical outcomes and elucidation of reaction mechanisms. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electronic structure and bonding. | Understanding the nature of stereoelectronic interactions that control selectivity. |

While specific computational studies on the diastereoselectivity and enantioselectivity of this compound reactions are not readily found, the established methodologies in computational chemistry provide a robust framework for such investigations. These theoretical predictions can guide experimental work, saving time and resources in the development of stereoselective syntheses. whiterose.ac.uk

Computational and Theoretical Studies on 1 Oxan 3 Yl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens for investigating the electronic structure and properties of molecules like 1-(Oxan-3-yl)ethan-1-one. These methods, rooted in the principles of quantum mechanics, allow for the prediction of molecular geometries, energies, and reactivity without reliance on experimental data. numberanalytics.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a versatile and popular method for studying many-body systems, including atoms and molecules. wikipedia.org This approach is based on using the spatially dependent electron density to determine the properties of a system. wikipedia.org DFT methods are widely applied in chemistry to interpret and predict the behavior of complex systems at an atomic level. wikipedia.org

For oxane derivatives, DFT calculations, such as those using the B3LYP functional, are employed to investigate molecular structure and energetics. researchgate.net These calculations can provide insights into parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE). researchgate.net A smaller ΔE value suggests higher reactivity of the molecule. researchgate.net DFT can also be used to study reaction mechanisms, such as identifying whether a reaction proceeds through a concerted or stepwise pathway. utas.edu.au For instance, studies on related systems have used DFT to rationalize experimental data and predict reaction activation energies. utas.edu.audokumen.pub

Table 1: Key Quantum Chemical Parameters Calculated by DFT

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability of a molecule to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability of a molecule to accept electrons. |

| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO | An indicator of molecular reactivity; a smaller gap often implies higher reactivity. researchgate.net |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences intermolecular interactions and solubility. |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons | Provides insight into the distribution of electron density. researchgate.net |

| Global Hardness (η) | Resistance to change in electron distribution | A measure of the molecule's stability. researchgate.net |

This table is generated based on common outputs from DFT calculations as described in the provided search results.

Basis Set Selection and Methodologies for Oxane Derivatives

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. numberanalytics.com A basis set is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.com

The selection of a basis set depends on several factors, including the molecule's size, the desired accuracy, and available computational resources. numberanalytics.com For geometry optimizations, a split-valence basis set with polarization functions is often adequate. numberanalytics.com However, for more accurate energy calculations, a more extensive basis set, potentially including diffuse functions, may be necessary. numberanalytics.com The Karlsruhe basis sets are often popular for DFT calculations on gas-phase systems. stackexchange.com In studies of related systems, combinations like the 6-31G** basis set for nonmetal atoms have been found to provide reliable structures with minimal computational expense. researchgate.net For higher accuracy in energy calculations, single-point energy calculations with larger basis sets like 6-311+G* are recommended. researchgate.net The process of selecting a basis set can be systematic, aiming to achieve a target level of accuracy while minimizing computational cost by focusing larger basis functions on the most reactive atoms. umich.edu

Conformational Energy Landscape and Stability

The conformational energy landscape describes the potential energy of a molecule as a function of its geometry. researchgate.net It is a multi-dimensional surface with minima corresponding to stable or metastable conformers and saddle points corresponding to transition states between them. researchgate.netaps.org Understanding this landscape is crucial for predicting the dominant conformations and the dynamic behavior of a molecule.

For cyclic systems like this compound, the puckered nature of the oxane ring leads to multiple possible conformations. The stability of these conformers is influenced by steric and electronic effects, such as 1,3-diaxial repulsions. The acetyl group at the C3 position will have preferred orientations (axial vs. equatorial) that correspond to local energy minima on the conformational energy landscape. The relative energies of these minima determine the equilibrium population of each conformer. Computational methods can be used to map this landscape and identify the lowest energy structures. nih.gov

Transition State Theory and Reaction Pathway Analysis

Transition state theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org It posits that reactions proceed through a high-energy, unstable configuration known as the transition state, which represents the energy maximum along the reaction coordinate. studysmarter.co.ukmasterorganicchemistry.com The rate of a reaction is determined by the concentration of the activated complex (the species at the transition state) and the rate at which it converts to products. libretexts.org

For a molecule like this compound, TST can be applied to analyze various potential reactions, such as conformational changes or reactions involving the acetyl group. Computational methods are used to locate the transition state structures on the potential energy surface and calculate the activation energy (the energy difference between the reactants and the transition state). masterorganicchemistry.com This analysis helps in elucidating the reaction mechanism by mapping the entire reaction pathway from reactants through the transition state to products. tdl.org

Molecular Dynamics Simulations for Dynamic Stereochemistry

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior, conformational changes, and thermodynamic properties of a system. mdpi.com

In the context of this compound, MD simulations can be employed to explore its dynamic stereochemistry. This involves studying how the molecule's three-dimensional structure evolves over time, including the interconversion between different chair and boat conformations of the oxane ring and the rotation of the acetyl substituent. These simulations can reveal the flexibility of the molecule and the timescales of different conformational transitions. Recent studies have utilized MD simulations to understand how stereochemistry affects the self-assembly and interactions of lipid molecules, demonstrating the power of this technique in linking molecular structure to macroscopic behavior. chemrxiv.org

Spectroscopic Property Prediction (e.g., NMR, IR Frequencies)

The in-silico prediction of spectroscopic properties for molecules like this compound has become a powerful tool in chemical research. These computational methods allow for the theoretical determination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in structural elucidation, conformational analysis, and the verification of experimental data. The primary method employed for these predictions is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

The process begins with the optimization of the molecule's three-dimensional geometry. For a flexible molecule such as this compound, which contains a six-membered oxane ring and a rotatable acetyl group, a thorough conformational analysis is crucial. The oxane ring can exist in chair, boat, and twist-boat conformations. Furthermore, the acetyl substituent at the C3 position can be in either an axial or equatorial position, leading to multiple possible conformers. Computational studies on related substituted tetrahydropyrans have shown that the energy differences between these conformers can be small, and several may coexist at room temperature. unibo.itnsf.gov Therefore, accurate spectroscopic prediction requires the identification of all low-energy conformers and the calculation of their properties, which are then averaged based on their predicted Boltzmann population distribution.

NMR Spectra Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, which is one of the most common approaches for calculating nuclear magnetic shielding tensors. mdpi.com The theoretical calculations are often carried out using hybrid DFT functionals, such as B3LYP or PBE0, in conjunction with a suitable basis set, for instance, from the Pople or Dunning series (e.g., 6-311+G(d,p) or aug-cc-pVTZ). nih.govmdpi.com

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The formula used is:

δ_sample = σ_TMS - σ_sample

The accuracy of these predictions has been shown to be high, often with a strong correlation between the computed and experimental values. mdpi.comresearchgate.net For complex molecules, considering the solvent effects, either through implicit models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, can further refine the accuracy of the predicted chemical shifts. d-nb.info

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of this compound, based on typical values for similar structures. The numbering of the atoms is provided in the accompanying image.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational chemistry principles and data for analogous compounds. Specific experimental or calculated values for this exact molecule were not found in the searched literature.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | ~209.0 |

| 2 (CH₃) | ~2.15 | ~27.5 |

| 3 (CH) | ~2.80 | ~48.0 |

| 4 (CH₂) | ~1.80 (eq), ~1.60 (ax) | ~30.0 |

| 5 (CH₂) | ~1.75 (eq), ~1.55 (ax) | ~25.0 |

| 6 (CH₂) | ~3.80 (eq), ~3.40 (ax) | ~68.0 |

| O (oxane) | - | - |

IR Frequencies Prediction

Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculations determine the energies of the normal modes of vibration. The same DFT methods (e.g., B3LYP/6-311+G(d,p)) used for geometry optimization are typically employed for frequency calculations. mdpi.comresearchgate.net

It is a well-established fact that theoretical harmonic frequencies are often higher than the frequencies observed in experimental spectra. This discrepancy arises from the neglect of anharmonicity in the calculations and the use of incomplete basis sets. To improve the agreement with experimental data, the calculated frequencies are uniformly scaled by a factor specific to the level of theory used. For the B3LYP functional, scaling factors are typically in the range of 0.96-0.98. mdpi.com

The key vibrational modes for this compound would include:

C=O Stretch: A strong absorption band characteristic of the ketone functional group, typically predicted in the 1700-1740 cm⁻¹ region.

C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the oxane ring ether linkage, expected in the 1150-1050 cm⁻¹ range.

C-H Stretch: Absorptions from the methyl and methylene (B1212753) groups, usually found in the 3000-2850 cm⁻¹ region.

C-H Bend: Bending (scissoring, rocking, wagging) vibrations of the CH₂ and CH₃ groups, appearing in the 1470-1350 cm⁻¹ range. libretexts.org

A table of predicted, unscaled harmonic vibrational frequencies for key functional groups of this compound is presented below for illustrative purposes.

Table 2: Predicted Key IR Frequencies for this compound (Note: These are illustrative unscaled values based on computational chemistry principles and data for analogous compounds. Specific experimental or calculated values for this exact molecule were not found in the searched literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Expected Intensity |

| C=O Stretch | ~1760 | Strong |

| C-H Stretch (Aliphatic) | ~3050-2900 | Medium-Strong |

| CH₂ Scissoring | ~1465 | Medium |

| CH₃ Symmetric Bend | ~1370 | Medium |

| C-O-C Asymmetric Stretch (Ether) | ~1120 | Strong |

| C-C Stretch (Ketone) | ~1220 | Medium |

These computational approaches provide a robust framework for understanding the spectroscopic features of this compound. While the data presented here is illustrative due to the absence of specific published calculations for this molecule, the methodologies described are standard in computational chemistry for generating reliable spectral predictions. unibo.itafricaresearchconnects.com

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the detailed structure and stereochemistry of organic molecules. For 1-(Oxan-3-yl)ethan-1-one, both ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, are essential for assigning the relative stereochemistry and analyzing the conformational equilibrium of the acetyl group (axial vs. equatorial).

In deuterated chloroform (B151607) (CDCl₃), the oxane ring is expected to adopt a chair conformation. The acetyl group at the C3 position can exist in either an axial or equatorial orientation, with the equatorial conformer generally being more stable to minimize steric interactions.

¹H NMR Spectroscopy: The chemical shifts (δ) of the protons are influenced by their local electronic environment. The proton at C3 (H3), being alpha to the carbonyl group, is expected to resonate downfield. The protons on the oxane ring adjacent to the ether oxygen (H2 and H6) will also be shifted downfield due to the oxygen's electron-withdrawing effect. The coupling constants (J-values) between adjacent protons provide critical information about their dihedral angles, which helps in assigning their axial or equatorial positions. For instance, a large coupling constant (J > 7 Hz) between H3 and its neighboring protons would suggest a trans-diaxial relationship.

¹³C NMR Spectroscopy: The carbon spectrum provides information on the number of unique carbon environments. The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield (typically >200 ppm). libretexts.org The carbon attached to the ether oxygen (C2 and C6) will also be downfield compared to the other ring carbons (C4 and C5). oregonstate.edu The precise chemical shift of the ring carbons can help confirm the preferred conformation of the acetyl group. libretexts.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships, allowing for the tracing of proton connectivity throughout the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling unambiguous assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for assigning quaternary carbons like the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other (<5 Å). This is particularly valuable for determining the stereochemistry at C3. For example, a NOE correlation between the acetyl methyl protons and one of the axial protons on the oxane ring would strongly suggest an equatorial orientation of the acetyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This interactive table provides predicted chemical shift ranges based on typical values for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C=O | - | 205-220 | Carbonyl carbon, highly deshielded. libretexts.org |

| -CH₃ | 2.1-2.3 | 20-30 | Methyl ketone protons and carbon. libretexts.org |

| C3-H | 2.5-2.8 | 40-55 | Proton alpha to the carbonyl group. |

| C2-H₂, C6-H₂ | 3.5-4.0 | 60-80 | Protons and carbons adjacent to the ether oxygen. |

| C4-H₂, C5-H₂ | 1.5-2.0 | 25-35 | Methylene (B1212753) groups of the oxane ring. |

Infrared (IR) Spectroscopy for Carbonyl and Ether Linkage Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the two key functional groups, the ketone (carbonyl) and the ether, produce strong, characteristic absorption bands.

Carbonyl (C=O) Stretch: Saturated, six-membered cyclic ketones typically exhibit a strong, sharp absorption band in the region of 1715 cm⁻¹. pressbooks.publibretexts.org This intense absorption is one of the most recognizable features in an IR spectrum and confirms the presence of the ketone group. orgchemboulder.commsu.edu

Ether (C-O-C) Stretch: Cyclic ethers display a strong C-O-C asymmetric stretching absorption. For a saturated six-membered ring like oxane, this band is expected to appear in the 1140-1070 cm⁻¹ region. academyart.eduspectroscopyonline.com This peak is often the most intense one in the fingerprint region of the spectrum for an ether. libretexts.org

The presence of both of these characteristic bands provides definitive evidence for the keto-ether structure of the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound This interactive table summarizes the expected IR absorption bands for the key functional groups.

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O Stretch | 1715 | Strong, Sharp |

| Ether | C-O-C Asymmetric Stretch | 1140-1070 | Strong |

| Alkane | C-H Stretch | 2850-3000 | Strong |

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺) that is often unstable and breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a molecular fingerprint that can be used to deduce the structure of the compound.

For this compound (Molecular Weight: 128.16 g/mol ), the molecular ion peak at m/z = 128 would be expected. The primary fragmentation pathways are dictated by the presence of the ketone and ether functionalities. libretexts.org

Alpha-Cleavage: This is a dominant fragmentation mechanism for ketones. miamioh.edujove.com Cleavage of the bond between the carbonyl carbon and the oxane ring (C-C bond) would result in a stable acylium ion.

Loss of the oxanyl radical (•C₅H₉O) would generate the [CH₃CO]⁺ acylium ion at m/z = 43 . This is often the base peak in the spectrum of methyl ketones.

Loss of the methyl radical (•CH₃) would generate the [M-15]⁺ ion at m/z = 113 .

Ring Fragmentation: The oxane ring can also undergo fragmentation. Cleavage alpha to the ether oxygen is a common pathway for ethers. chemistrynotmystery.comblogspot.com This can lead to a series of complex rearrangements and the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O), resulting in various smaller fragment ions. Saturated cyclic ketones can also produce a characteristic fragment at m/z 55. whitman.eduwhitman.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound This interactive table outlines the expected major fragmentation pathways and the corresponding m/z values.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Alpha-cleavage: loss of a methyl radical |

| 85 | [M - CH₃CO]⁺ | Alpha-cleavage: loss of an acetyl radical |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Complex ring cleavage characteristic of cyclic ketones. whitman.edu |

| 43 | [CH₃CO]⁺ | Alpha-cleavage: formation of the acylium ion (often base peak) |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)) for Absolute Configuration

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for determining the absolute configuration (R or S) of chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance. stackexchange.com

The carbonyl group in this compound acts as a chromophore. Its n→π* electronic transition, which occurs around 280-300 nm, is optically active due to the adjacent chiral center at C3. This gives rise to a characteristic "Cotton effect" in both the ORD and CD spectra. pharmatutor.org

Cotton Effect: This is the characteristic S-shaped curve on an ORD spectrum and the corresponding peak (positive or negative) on a CD spectrum in the region of the chromophore's absorption. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. youtube.com

The Octant Rule: This is a well-established empirical rule used to predict the sign of the Cotton effect for chiral cyclohexanone (B45756) derivatives. vlabs.ac.inchemistnotes.com By dividing the space around the carbonyl group into eight regions, or "octants," the rule correlates the position of substituents with their contribution to the sign of the Cotton effect. pharmatutor.orgegyankosh.ac.in

For (R)-1-(Oxan-3-yl)ethan-1-one, assuming a chair conformation with an equatorial acetyl group, the alkyl chain of the oxane ring would primarily occupy the upper-left and lower-right positive octants. This would predict a positive Cotton effect .

Conversely, the (S)-enantiomer would be expected to exhibit a negative Cotton effect .

By comparing the experimentally measured CD or ORD spectrum with the prediction from the Octant Rule, the absolute configuration of the chiral center at C3 can be unambiguously assigned. slideshare.net

Table 4: Predicted Chiroptical Properties for the Enantiomers of this compound This interactive table summarizes the application of the Octant Rule to predict the Cotton effect for each enantiomer.

| Enantiomer | Predicted Sign of Cotton Effect | Spectroscopic Observation |

|---|---|---|

| (R)-1-(Oxan-3-yl)ethan-1-one | Positive | Positive peak in CD spectrum; ORD curve shows a peak then a trough. |

| (S)-1-(Oxan-3-yl)ethan-1-one | Negative | Negative peak in CD spectrum; ORD curve shows a trough then a peak. |

Synthetic Applications and Transformations of 1 Oxan 3 Yl Ethan 1 One

1-(Oxan-3-yl)ethan-1-one as a Building Block in Complex Molecule Synthesis

The utility of this compound in synthetic chemistry is rooted in its identity as a bifunctional molecule. The oxane ring serves as a stable, non-aromatic scaffold, while the ketone carbonyl group and its adjacent α-protons provide a locus for a wide array of chemical reactions. This combination makes it a valuable starting material for generating molecular diversity.

The tetrahydropyran (B127337) (oxane) motif is a structural component found in numerous biologically active compounds. The functional handles on this compound permit its use as a foundational scaffold for creating diverse libraries of polysubstituted oxane derivatives. By targeting the acetyl group, chemists can introduce new substituents and stereocenters onto the oxane ring system.

For instance, the carbonyl group can be transformed into an alkene via olefination reactions, which can then undergo further functionalization such as dihydroxylation or epoxidation. Alternatively, reduction of the ketone to a hydroxyl group introduces a new chiral center and a site for subsequent etherification or esterification. These transformations, starting from a single precursor, enable the systematic development of novel oxane-containing molecules with varied substitution patterns and stereochemistry.

Table 1: Potential Transformations for the Synthesis of Polysubstituted Oxanes This table presents hypothetical yet chemically feasible transformations starting from this compound to generate diverse oxane derivatives.

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | 1. Ph3P=CH2 2. OsO4, NMO | Wittig Olefination / Dihydroxylation | 1-(Oxan-3-yl)ethane-1,2-diol |

| This compound | 1. NaBH4 2. NaH, BnBr | Ketone Reduction / Williamson Ether Synthesis | 3-(1-(Benzyloxy)ethyl)oxane |

| This compound | 1. LDA 2. PhCHO | Aldol (B89426) Condensation | 3-Hydroxy-3-phenyl-1-(oxan-3-yl)propan-1-one |

| This compound | 1. NH2OH·HCl 2. H2, Raney Ni | Oximation / Reduction | 1-(Oxan-3-yl)ethan-1-amine |

While specific examples of this compound as a direct intermediate in completed natural product syntheses are not widely reported, its structural components are prevalent in nature. The oxane ring is a core feature of many marine toxins, polyether antibiotics, and pheromones.

The synthetic value of this building block lies in its potential to be incorporated into larger molecules through fragment coupling strategies. For example, the acetyl group can be elaborated into a longer carbon chain via successive alkylation or cross-coupling reactions. This elaborated side chain could then be used to connect the oxane moiety to another part of a target natural product. The inherent chirality at the C3 position of the oxane ring can also serve as a crucial control element for establishing stereochemistry in subsequent steps of a complex synthesis.

Derivatization Strategies for Enhancing Molecular Complexity

The chemical reactivity of this compound is dominated by the acetyl group, which allows for a variety of derivatization strategies to build more complex molecules. These strategies primarily involve the formation of new carbon-carbon bonds or the introduction of heteroatoms.

The formation of new carbon-carbon bonds is fundamental to increasing molecular complexity. The methyl group of the acetyl moiety in this compound is α to the carbonyl, making its protons acidic and amenable to deprotonation by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate for several C-C bond-forming reactions.

Alkylation: The enolate can react with various electrophiles, such as alkyl halides, in an alkylation reaction to form a new C-C bond at the α-position.

Aldol Condensation: Reaction of the enolate with aldehydes or ketones results in an aldol addition product (a β-hydroxy ketone), which can sometimes be dehydrated to yield an α,β-unsaturated ketone. This reaction is a powerful tool for constructing larger carbon skeletons.

Michael Addition: As a nucleophile, the enolate can add to α,β-unsaturated carbonyl compounds in a conjugate or Michael addition, forming a 1,5-dicarbonyl compound.

These reactions provide reliable methods for extending the carbon framework from the oxane core.

Introducing heteroatoms (e.g., oxygen, nitrogen) expands the chemical and functional diversity of molecules derived from this compound. The carbonyl group is the primary site for such transformations.

Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This creates a new stereocenter and a functional group capable of further reactions.